2-(5-Methylpyrimidin-2-yl)butan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(5-methylpyrimidin-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H15N3/c1-4-9(3,10)8-11-5-7(2)6-12-8/h5-6H,4,10H2,1-3H3 |
InChI Key |
MELMNDPJHFKNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC=C(C=N1)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Methylpyrimidin 2 Yl Butan 2 Amine and Advanced Analogues
Historical Context of α-Branched Amine Synthesis
The development of synthetic routes to α-branched amines has been a continuous effort, driven by their prevalence in pharmaceuticals and agrochemicals. Traditional methods have often faced limitations, paving the way for more sophisticated transition-metal-catalyzed approaches.
Carbonyl Reductive Amination (CRA) and its Limitations for Sterically Hindered Amines
Carbonyl reductive amination (CRA) is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. acs.org This one-pot reaction proceeds via an intermediate imine or enamine, which is then reduced to the corresponding amine. acs.orgnih.gov
However, the synthesis of sterically hindered amines, such as α,α-disubstituted amines, via CRA is often problematic. organic-chemistry.org The initial condensation step to form the imine intermediate is frequently disfavored when using sterically encumbered ketones due to unfavorable steric interactions. organic-chemistry.org Furthermore, the imine intermediate itself can be sterically hindered, slowing the rate of reduction. A common side reaction is the direct reduction of the starting carbonyl compound to the corresponding alcohol, which can become the major pathway with hindered substrates. nih.gov For the synthesis of a primary amine like 2-(5-Methylpyrimidin-2-yl)butan-2-amine from diethyl ketone and ammonia, the equilibrium of the initial condensation would lie heavily towards the starting materials, and the subsequent reduction of the transient imine would be slow, leading to low yields. organic-chemistry.org
Table 1: Challenges in Carbonyl Reductive Amination of Sterically Hindered Ketones
| Ketone Substrate | Amine | Common Issues | Potential Side Products |
| Diethyl Ketone | Ammonia | Low imine formation, slow reduction | 2-Butanol (B46777) |
| 3-Pentanone | Primary Amine | Steric hindrance, competing ketone reduction | 3-Pentanol |
| Cyclohexanone | sec-Butylamine | Steric hindrance, enamine formation | Cyclohexanol |
Transition-Metal-Catalyzed Approaches to α-Branched Amine Architectures
To overcome the limitations of traditional methods, various transition-metal-catalyzed strategies have been developed for the synthesis of α-branched amines. These methods often offer higher efficiency, milder reaction conditions, and better functional group tolerance. nih.gov
One prominent strategy is hydroamination , the addition of an N-H bond across a carbon-carbon multiple bond. While early examples focused on activated alkenes, recent advancements have enabled the hydroamination of unactivated olefins. nih.gov Another powerful technique is hydroaminoalkylation , which involves the C-H activation of an amine α to the nitrogen, followed by its addition to an alkene. nih.govwikipedia.orgwikipedia.orgnih.govmasterorganicchemistry.com This method is particularly attractive as it is 100% atom-economical. wikipedia.org Early transition metals, such as tantalum and zirconium, have proven effective in catalyzing these transformations, allowing for the synthesis of complex amines. wikipedia.orgnih.gov
Table 2: Examples of Transition-Metal-Catalyzed Synthesis of α-Branched Amines
| Catalytic System | Reaction Type | Substrates | Product Type | Reference |
| Tantalum complexes | Hydroaminoalkylation | N-alkylarylamines, Olefins | Branched alkylamines | wikipedia.org |
| Iridium complexes | Reductive Amination | Ketones, Ammonium formate | Primary amines | nih.gov |
| Rhodium complexes | Hydroamination | Alkenes, Amines | Secondary/Tertiary amines | nih.gov |
Pyrimidine (B1678525) Ring Functionalization for Amine Incorporation
The introduction of an aminoalkyl group onto a pyrimidine ring can be achieved through several strategies, primarily involving either nucleophilic substitution on an activated pyrimidine or direct functionalization of a C-H bond.
Nucleophilic Substitution Reactions on Activated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a common method for functionalizing pyrimidine rings. nih.govresearchgate.net The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electron-withdrawing groups or by quaternization of a ring nitrogen, facilitates attack by nucleophiles. nih.gov For the synthesis of the target molecule, a plausible approach involves the reaction of a 2-halopyrimidine with a suitable amine-containing nucleophile.
For instance, 2-chloro-5-methylpyrimidine (B1361109) can serve as an electrophile. The nucleophile would be the pre-formed anion of 2-aminobutane. However, the generation and use of such a sterically hindered primary carbanion can be challenging. An alternative is the use of organometallic reagents. For example, addition of an organolithium or Grignard reagent to 2-cyanopyrimidine (B83486) can be followed by reduction of the resulting imine. st-andrews.ac.uk
The reactivity of halopyrimidines in SNAr reactions is well-documented, with the C4 position generally being more reactive than the C2 position towards nucleophilic attack. organic-chemistry.org However, with appropriate choice of nucleophile and reaction conditions, selective substitution at C2 can be achieved. nih.gov
Direct C-H Bond Functionalization Strategies for Pyrimidine Amination
Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis. For pyrimidines, direct amination at the C2 position is a highly desirable transformation. nih.govdocumentsdelivered.comresearchgate.netnih.gov Recent studies have shown that site-selective C-H functionalization of pyrimidines can be achieved to form pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. nih.govdocumentsdelivered.comresearchgate.net This approach avoids the need for pre-functionalized pyrimidine starting materials.
While direct C-H amination of heteroarenes is often challenging, methods utilizing I(III) reagents have been developed for the direct C2 and C4 C-H amination of fused azaarenes. nih.gov Such strategies could potentially be adapted for the direct introduction of an amino group onto the 5-methylpyrimidine (B16526) core.
Convergent Synthetic Strategies for this compound
A convergent synthesis, where major fragments of the molecule are synthesized separately and then joined, is often the most efficient approach for complex molecules. rsc.org For this compound, a convergent strategy would involve the coupling of a 5-methylpyrimidine unit with a 2-amino-2-butyl fragment.
One plausible convergent approach involves the addition of an organometallic reagent to a nitrile . Specifically, 2-cyano-5-methylpyrimidine can be reacted with ethylmagnesium bromide. This would be followed by an in-situ reduction of the resulting imine to furnish the target primary amine. This method directly constructs the desired carbon skeleton and introduces the amino group in a subsequent step.
Another potential convergent route is a variation of the Ritter reaction . bldpharm.comrsc.orgthieme.de This reaction typically involves the reaction of a nitrile with a carbocation source, such as a tertiary alcohol or an alkene in the presence of a strong acid, to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine. bldpharm.comrsc.orgthieme.de In this context, 2-cyano-5-methylpyrimidine could react with 2-butanol or 2-butene (B3427860) under acidic conditions to form the corresponding amide, which upon hydrolysis would yield the target amine.
Table 3: Potential Convergent Synthetic Routes
| Strategy | Key Precursors | Key Transformation | Advantages |
| Organometallic Addition | 2-Cyano-5-methylpyrimidine, Ethylmagnesium bromide | Grignard reaction followed by reduction | Direct C-C bond formation |
| Ritter Reaction | 2-Cyano-5-methylpyrimidine, 2-Butanol or 2-Butene | Acid-catalyzed nucleophilic addition | Utilizes readily available starting materials |
| Nucleophilic Substitution | 2-Chloro-5-methylpyrimidine, Lithiated 2-aminobutane | SNAr | Direct coupling of fragments |
Multicomponent Reactions (MCRs) for the Construction of Pyrimidinyl Branched Amines
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net Such strategies are particularly well-suited for constructing polysubstituted heterocyclic systems like the pyrimidine core and for the assembly of branched amine structures.
A novel and sustainable approach to pyrimidine synthesis involves the regioselective, iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols. bohrium.comacs.org This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, to form highly substituted pyrimidines with yields up to 93%. bohrium.comacs.org The versatility of this reaction allows for the creation of unsymmetrically decorated pyrimidine rings, which could be a key step in synthesizing analogues of the target compound. acs.org
For the construction of the α-branched amine portion, a visible-light-mediated MCR has been developed that couples primary amines, aldehydes, and alkyl iodides. nih.gov This protocol effectively synthesizes a wide array of α-branched secondary alkylamines and demonstrates good functional group tolerance. nih.gov While this method yields secondary amines, it establishes a powerful multicomponent framework for forging the critical C-C bond adjacent to the nitrogen atom. nih.gov
| MCR Strategy | Components | Catalyst/Conditions | Key Features | Yield |
| Pyrimidine Synthesis | Amidine, Alcohols (up to 3) | PN5P-Ir-pincer complex | Sustainable, Regioselective, Forms unsymmetrical pyrimidines | Up to 93% acs.org |
| α-Branched Amine Synthesis | Primary amine, Aldehyde, Alkyl iodide | Visible light, Silane reagent | Good functional group tolerance, Forms secondary amines | Good nih.gov |
Alkylative Amination Reactions in the Assembly of α-Branched Pyrimidinyl Amines
Traditional methods for synthesizing α-branched amines, such as carbonyl reductive amination (CRA) using ketones, can be limited by steric hindrance and the availability of the required ketone starting materials. nih.govdigitellinc.com Carbonyl alkylative amination (CAA) has emerged as a powerful "higher-order" alternative, uniting an amine, an aldehyde, and an alkyl fragment in a single step. nih.govcam.ac.uk
Recent advancements have led to a robust zinc-mediated CAA reaction that overcomes previous limitations associated with visible-light-driven methods, such as competitive reductive amination and scalability issues. nih.govorganic-chemistry.org This improved strategy effectively eliminates the competitive pathway, simplifies purification, and significantly expands the reaction scope. nih.govdigitellinc.com Crucially, this zinc-mediated process allows for the use of primary amines and ketones, and can employ carboxylic acid derivatives (as redox active esters) as alkyl donors. nih.govdigitellinc.com This provides a novel and efficient route toward synthetically challenging α-tertiary amines, a key structural feature of this compound. digitellinc.com The reaction is highly versatile and can be performed on scales ranging from micro-liter plates for high-throughput experimentation to gram-scale synthesis of medicinally relevant compounds. nih.govnih.gov
| Reaction | Mediator/Catalyst | Alkyl Source | Advantages | Scale |
| Carbonyl Alkylative Amination (CAA) | Zinc | Redox Active Esters (from Carboxylic Acids), Alkyl Iodides | Eliminates competitive reductive amination; Access to α-trialkyl tertiary amines; Broad scope | 10 µmol to gram-scale nih.govdigitellinc.com |
| Visible-Light Mediated CAA | Photoredox Catalyst | Alkyl Halides | Radical-based process; Access to complex tertiary alkylamines | Lab-scale cam.ac.uk |
Asymmetric Synthesis and Stereochemical Control in this compound Preparation
The butan-2-amine portion of the target molecule contains a chiral center, making stereochemical control a critical aspect of its synthesis. Asymmetric synthesis provides the tools to selectively produce one enantiomer over the other, which is crucial for pharmaceutical applications.
A widely adopted and reliable method for the asymmetric synthesis of chiral amines involves the use of tert-butanesulfinamide (tBS) as a chiral auxiliary. nih.govyale.edu This approach typically involves three steps: condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine, diastereoselective addition of a nucleophile to the imine, and subsequent removal of the auxiliary group to reveal the chiral amine. nih.gov This methodology has been successfully applied to the synthesis of α-branched amines through the 1,2-addition of organometallic reagents to N-tert-butanesulfinyl imines, affording products with high diastereomeric enrichment. nih.gov
Enantioselective Catalytic Methods for Chiral α-Branched Pyrimidinyl Amines
The development of enantioselective catalytic methods offers a more efficient and atom-economical approach to chiral amines compared to the use of stoichiometric chiral auxiliaries. The asymmetric hydrogenation of prochiral imines is one of the most direct strategies and has been successfully implemented on an industrial scale. nih.gov
Several powerful catalytic techniques are applicable to the synthesis of chiral α-branched amines:
Asymmetric Reductive Amination (ARA): This method involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by asymmetric reduction using a chiral catalyst. researchgate.net This is a widely used and efficient protocol for installing a chiral amine group. researchgate.net
Asymmetric Hydroamination (AHA): This 100% atom-economical reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond, guided by a chiral catalyst. researchgate.net
Biocatalysis: Enzymes such as ω-transaminases (ω-TA) can perform the biocatalytic equivalent of reductive amination, transferring an amine group from a donor molecule to a carbonyl acceptor with high enantioselectivity. wiley.com Engineered hemoproteins have also been developed for asymmetric N-H carbene insertion reactions, providing a novel route to chiral α-amino acid derivatives. rochester.edu
Nickel-Catalyzed Hydroalkylation: A recently developed method utilizes a nickel-hydride catalyst to achieve the enantioselective hydroalkylation of enamides with alkyl halides. This strategy is notable for its ability to create chiral amines with two minimally different α-alkyl substituents and for its high functional group tolerance. semanticscholar.org
| Method | Catalyst Type | Substrates | Key Feature |
| Asymmetric Hydrogenation | Transition Metal (Ir, Rh, Ru) with Chiral Ligands | Imines | Direct, efficient, industrially scalable nih.gov |
| Asymmetric Reductive Amination | Chiral Metal Complex, Chiral Brønsted Acid, or Organocatalyst | Carbonyl compound + Amine | One-pot synthesis from readily available materials researchgate.net |
| Biocatalysis (ω-Transaminase) | Enzyme (ω-TA) | Ketone + Amine Donor (e.g., IPA) | High enantioselectivity (R or S), mild conditions wiley.com |
| Ni-Catalyzed Hydroalkylation | Nickel Complex with Chiral Ligand | Enamide + Alkyl Halide | Modular, high functional group tolerance semanticscholar.org |
Diastereoselective Approaches in the Formation of this compound Stereoisomers
When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes essential. While the target molecule, this compound, has only one stereocenter, diastereoselective strategies are paramount in the synthesis of more complex analogues or when using chiral auxiliaries.
The use of tert-butanesulfinamide is a prime example of a diastereoselective approach. The chiral sulfinyl group directs the incoming nucleophile to one face of the C=N double bond of the intermediate imine, leading to the preferential formation of one diastereomer. The 1,2-addition of various organometallic reagents (such as Grignard reagents or organolithiums) to 2-[4-(tert-butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides has been shown to produce highly diastereomerically enriched adducts. nih.gov
Another powerful strategy involves the diastereoselective alkylation of metal complexes. For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com Subsequent alkylation of this complex proceeds with high diastereoselectivity, and the major diastereomer can be isolated. Finally, disassembly of the complex yields the desired non-proteinogenic amino acid and allows for the recovery of the chiral auxiliary. mdpi.com This principle can be adapted for the synthesis of α-branched amines by controlling the stereochemistry at the α-carbon during C-C bond formation.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation of 2 5 Methylpyrimidin 2 Yl Butan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-(5-Methylpyrimidin-2-yl)butan-2-amine, the spectrum is expected to show characteristic signals for both the aromatic pyrimidine (B1678525) ring and the aliphatic butan-2-amine side chain.
The pyrimidine ring protons at positions 4 and 6 would appear as a singlet (or two closely spaced singlets) in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The proton at position 2 is substituted, so no signal is expected from it. The methyl group attached to the C5 position of the pyrimidine ring would produce a distinct singlet in the upfield region.
The butan-2-amine moiety protons would exhibit signals in the aliphatic region. The NH₂ protons would appear as a broad singlet, the position of which can be concentration and solvent-dependent. The ethyl group's methylene (B1212753) (CH₂) protons would likely appear as a quartet, coupled to the neighboring methyl (CH₃) protons, which in turn would appear as a triplet. The other methyl group attached to the quaternary carbon (C2 of the butane (B89635) chain) would be a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound (Predicted values based on analysis of similar structures and substituent effects. Solvent: CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrimidine H-4, H-6 | 8.2 - 8.5 | s | 2H |
| Pyrimidine CH₃ | 2.2 - 2.4 | s | 3H |
| Butan-2-amine NH₂ | 1.5 - 2.5 | br s | 2H |
| Butan-2-amine CH₂ | 1.6 - 1.8 | q | 2H |
| Butan-2-amine C(2)-CH₃ | 1.3 - 1.5 | s | 3H |
| Butan-2-amine CH₂CH₃ | 0.8 - 1.0 | t | 3H |
s = singlet, br s = broad singlet, t = triplet, q = quartet
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon framework.
For this compound, distinct signals are expected for the three pyrimidine ring carbons, the pyrimidine methyl carbon, and the four carbons of the butan-2-amine group. The C2 carbon of the pyrimidine ring, being bonded to two nitrogen atoms and the amine group, is expected to be significantly downfield. The quaternary carbon of the butane chain (C2) will also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on standard chemical shift ranges and additivity rules. Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | 165 - 170 |
| Pyrimidine C-4, C-6 | 155 - 160 |
| Pyrimidine C-5 | 130 - 135 |
| Pyrimidine C H₃ | 15 - 20 |
| Butan-2-amine C-2 (Quaternary) | 50 - 55 |
| Butan-2-amine C-3 (CH₂) | 30 - 35 |
| Butan-2-amine C-1 (C(2)-C H₃) | 25 - 30 |
| Butan-2-amine C-4 (CH₂C H₃) | 8 - 12 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For the target molecule, COSY would show a cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity within the butan-2-amine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. ustc.edu.cn It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the signal for the pyrimidine methyl protons would show a cross-peak with the signal for the pyrimidine methyl carbon.
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. sapub.org
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula from the exact mass. The molecular formula for this compound is C₉H₁₅N₃. HRMS would be used to confirm this by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | C₉H₁₆N₃⁺ | 166.1339 | Expected within ± 5 ppm |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.govplos.org In the context of this compound, LC-MS is invaluable for:
Reaction Monitoring: The progress of the synthesis reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by LC-MS. This allows for the identification of the starting materials, intermediates, and the desired product, helping to determine the optimal reaction time.
Purity Assessment: After synthesis and purification, LC-MS is used to assess the purity of the final compound. The chromatogram will show a major peak corresponding to the product, and the area of this peak relative to any impurity peaks provides a quantitative measure of purity. The mass spectrometer confirms the identity of the main peak as the target compound.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups within a molecule. This method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that correspond to these vibrations, resulting in an IR spectrum that serves as a unique molecular "fingerprint."
For this compound, IR spectroscopy is essential for verifying the presence of its key functional groups. The primary amine (-NH2) group, the pyrimidine ring, and the aliphatic carbon-hydrogen bonds all exhibit distinct absorption bands. Primary amines are characterized by N-H stretching absorptions in the 3500-3300 cm⁻¹ range. projectguru.in Typically, primary amines show two bands in this region, corresponding to asymmetric and symmetric stretching modes. openstax.orgorgchemboulder.comspectroscopyonline.com
The IR spectrum of pyrimidine derivatives shows characteristic vibrations for the heterocyclic ring. vandanapublications.com Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are typically found in the 1620-1400 cm⁻¹ region, confirming the presence of the aromatic system. researchgate.nettandfonline.com The aliphatic C-H bonds of the butyl and methyl groups exhibit stretching vibrations in the 2980-2850 cm⁻¹ range.
Table of Diagnostic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine Ring) |
| 2980-2850 | C-H Stretch | Aliphatic (Butyl and Methyl Groups) |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1620-1400 | C=N and C=C Stretch | Pyrimidine Ring |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. mdpi.com This technique provides accurate data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, offering an unambiguous confirmation of the molecular structure. researchgate.net
The this compound molecule contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). X-ray crystallography is the most reliable method for determining the absolute configuration of such chiral molecules. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, which allows for the precise determination of each atom's position in space. iucr.org
The crystallographic analysis also reveals the packing of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. mdpi.com For this compound, the primary amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, leading to the formation of a complex three-dimensional network in the solid state. This information is crucial for understanding the compound's physical properties.
Illustrative Crystallographic Data for a Heterocyclic Amine Compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 15.85 |
| β (°) | 105.5 |
| Volume (ų) | 1325.0 |
| Z (molecules per unit cell) | 4 |
Note: The data presented in this table is for illustrative purposes and represents typical values for a small organic molecule.
Chemical Reactivity and Transformation Studies of 2 5 Methylpyrimidin 2 Yl Butan 2 Amine
Reactivity Patterns of the Pyrimidine (B1678525) Ring System
The pyrimidine ring, a diazine heterocycle, is characterized by its electron-deficient nature due to the presence of two electronegative nitrogen atoms. This inherent electronic property significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic and Nucleophilic Aromatic Substitution Potential
Pendant upon the reaction conditions, the pyrimidine ring can undergo both electrophilic and nucleophilic aromatic substitution, although the latter is generally favored due to the ring's electron-deficient character.
Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is generally deactivated towards electrophilic attack compared to benzene. uoanbar.edu.iq The nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. uoanbar.edu.iq Electrophilic substitution, when it does occur, typically requires vigorous conditions and the presence of activating groups on the ring. uoanbar.edu.iqwikipedia.org The position of substitution is directed by the existing substituents and the stability of the resulting cationic intermediate (arenium ion). youtube.comyoutube.com For pyrimidine itself, the C-5 position is the most electron-rich and thus the most likely site for electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. wikipedia.org This reactivity is particularly pronounced at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. stackexchange.com Attack by a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer-type complex), with the negative charge delocalized onto the electronegative nitrogen atoms, which is a stabilizing feature. stackexchange.com The presence of a good leaving group, such as a halide, is typically required for the substitution to proceed.
Influence of the 5-Methyl and 2-Amine Substituents on Ring Reactivity
The substituents on the pyrimidine ring of 2-(5-Methylpyrimidin-2-yl)butan-2-amine play a crucial role in modulating its reactivity.
5-Methyl Group: The methyl group at the C-5 position is an electron-donating group through an inductive effect. This increases the electron density of the ring, particularly at the ortho and para positions (C-2, C-4, and C-6). While this effect can slightly activate the ring towards electrophilic attack, its primary influence is on the regioselectivity of such reactions.
2-Amine Group: The butan-2-amine group attached at the C-2 position has a more complex influence. The nitrogen atom of the amine has a lone pair of electrons that can be donated to the ring through resonance, which is an activating effect. However, the amino group can also be protonated in acidic conditions, forming a positively charged ammonium species that is strongly deactivating. In the context of nucleophilic aromatic substitution, the 2-amino group is a poor leaving group. For substitution to occur at this position, it would likely require transformation into a better leaving group, such as a diazonium salt.
Chemical Transformations of the Butan-2-amine Moiety
The butan-2-amine side chain offers a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives.
Derivatization of the Amine Functionality (e.g., Acylation, Alkylation)
The primary amine of the butan-2-amine moiety is nucleophilic and can readily undergo a variety of chemical transformations.
Acylation: The amine can be acylated using acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids to form the corresponding amides. libretexts.orgresearchgate.netnih.govresearchgate.net This reaction is often used to protect the amine group or to introduce new functional groups into the molecule. nih.gov Acylation typically results in derivatives that are more stable and may have altered physical properties, such as volatility. libretexts.orgresearchgate.netresearchgate.net
| Acylating Agent | Product |
| Acetyl chloride | N-(2-(5-methylpyrimidin-2-yl)butan-2-yl)acetamide |
| Acetic anhydride | N-(2-(5-methylpyrimidin-2-yl)butan-2-yl)acetamide |
| Propionic anhydride | N-(2-(5-methylpyrimidin-2-yl)butan-2-yl)propionamide |
Alkylation: The amine can also be alkylated with alkyl halides or other alkylating agents to form secondary or tertiary amines. libretexts.orgresearchgate.net This reaction introduces an alkyl group onto the nitrogen atom, which can significantly alter the steric and electronic properties of the molecule. The resulting alkylated derivatives are often less polar and more volatile than the primary amine. youtube.com
| Alkylating Agent | Product |
| Methyl iodide | N-methyl-2-(5-methylpyrimidin-2-yl)butan-2-amine |
| Ethyl bromide | N-ethyl-2-(5-methylpyrimidin-2-yl)butan-2-amine |
Stereoselective Reactions at the Chiral Carbon Center
The C-2 carbon of the butan-2-amine moiety is a chiral center, meaning that this compound can exist as a pair of enantiomers. This chirality opens up the possibility for stereoselective reactions, where one enantiomer reacts preferentially over the other.
Reactions involving the chiral center can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, an SN2 reaction at the chiral center would proceed with inversion of stereochemistry. The development of stereoselective syntheses is crucial for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical applications. Chiral derivatizing agents can be used to separate and analyze the enantiomers of chiral amines. youtube.com
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the chemical transformations of this compound is essential for controlling reaction outcomes and designing new synthetic routes.
For nucleophilic aromatic substitution on the pyrimidine ring, the reaction typically proceeds through a two-step addition-elimination mechanism. researchgate.net The nucleophile first attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate-determining step is usually the initial attack of the nucleophile. stackexchange.com
The derivatization of the amine functionality , such as acylation and alkylation, generally follows standard mechanisms for nucleophilic attack by an amine. In acylation, the amine attacks the electrophilic carbonyl carbon of the acylating agent. For alkylation, the amine acts as a nucleophile and displaces a leaving group from the alkylating agent in an SN2 reaction.
Mechanistic studies often employ a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, along with computational methods to elucidate the reaction pathways and transition state structures.
Studies on Radical Pathways in Pyrimidine Amine Formation
While nucleophilic aromatic substitution (SNAr) is a predominant mechanism for the amination of pyrimidine rings, the exploration of radical pathways offers alternative synthetic strategies. Research into radical-based syntheses of amino acids and other nitrogen-containing compounds has highlighted the versatility of radical chemistry. rsc.org In the context of forming 2-aminopyrimidine (B69317) derivatives, radical mechanisms could potentially involve the addition of an amino radical or a precursor to the pyrimidine ring.
However, generating alkyl radicals for addition to pyridine, a related nitrogen-containing heterocycle, has been shown to often lack regioselective control, leading to a mixture of isomers. google.com For the specific formation of this compound, a hypothetical radical pathway could involve the generation of a 2-amino-2-methylpropyl radical, which would then attack the C2 position of a 5-methylpyrimidine (B16526) derivative. The feasibility of such a pathway would depend on the selective generation of the necessary radical species and the favorability of its addition to the electron-deficient pyrimidine ring.
Computational studies, such as Quantum Mechanics (QM) analyses, are instrumental in predicting the feasibility of different reaction pathways, including those involving radical intermediates. wuxiapptec.com These theoretical approaches can help elucidate the intricate electronic and steric factors that govern the regioselectivity of such reactions.
Elucidation of Catalyst-Substrate Interactions in Catalytic Conversions
The synthesis of 2-aminopyrimidine derivatives is often achieved through catalytic methods, primarily involving nucleophilic aromatic substitution (SNAr) on a suitably substituted pyrimidine precursor, such as a 2-halopyrimidine. The interaction between the catalyst and the substrates (the pyrimidine derivative and the amine) is crucial in determining the reaction's efficiency and selectivity.
Nucleophilic Aromatic Substitution (SNAr) Reactions:
The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. stackexchange.com In the case of a 2-halo-5-methylpyrimidine, the primary site of nucleophilic attack by butan-2-amine would be the C2 position, displacing the halide leaving group. The stability of the intermediate formed during this process, often referred to as a Meisenheimer complex, is a key factor in the reaction's progress. stackexchange.com
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to electronic and steric effects. wuxiapptec.com While C4 substitution is often favored, substituents on the ring can direct the substitution to the C2 position. wuxiapptec.com The presence of a methyl group at the C5 position in the precursor to this compound would influence the electronic distribution in the ring and could sterically hinder attack at adjacent positions, thereby favoring substitution at C2.
Catalyst Role and Substrate Interactions:
While many SNAr reactions on activated heterocycles can proceed without a catalyst, the use of catalysts can significantly enhance reaction rates and yields, especially with less reactive substrates or bulky nucleophiles like butan-2-amine.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds and has been applied to the synthesis of 2-aminoimidazole derivatives. researchgate.net In this context, a palladium catalyst, in conjunction with a suitable ligand, would facilitate the coupling of 2-halo-5-methylpyrimidine with butan-2-amine. The catalyst-substrate interaction involves the oxidative addition of the halopyrimidine to the palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the product and regenerate the catalyst. The nature of the ligand is critical in modulating the catalyst's reactivity and stability.
Copper-Catalyzed Amination: Copper-based catalysts are also effective for C-N bond formation. The interaction here would involve the coordination of both the pyrimidine substrate and the amine to the copper center, facilitating the nucleophilic substitution.
Computational Insights into Catalyst-Substrate Interactions:
Computational modeling, including multivariate linear regression models, can provide quantitative predictions of relative reaction rates and regioselectivity in SNAr reactions. rsc.org These models use descriptors such as electrostatic potential (ESP) to quantify the electronic properties of the substrates and predict their reactivity. rsc.org For the synthesis of this compound, such models could be employed to select the optimal catalyst system and reaction conditions by simulating the interactions between the catalyst, 2-halo-5-methylpyrimidine, and butan-2-amine.
The table below summarizes the key factors influencing the catalyst-substrate interactions in the synthesis of this compound via SNAr.
| Factor | Influence on Catalyst-Substrate Interaction |
| Electronic Properties of Pyrimidine Ring | The electron-withdrawing nature of the nitrogen atoms activates the ring for nucleophilic attack. The 5-methyl group has a minor electron-donating effect. |
| Nature of Leaving Group | A good leaving group (e.g., Cl, Br, I) on the C2 position is essential for the substitution to occur efficiently. |
| Steric Hindrance | The bulky tert-butyl group of the butan-2-amine can influence the approach to the catalytic center and the pyrimidine ring. The 5-methyl group can also exert some steric influence. |
| Catalyst System (Metal and Ligand) | The choice of metal (e.g., Pd, Cu) and ligand determines the reaction mechanism and efficiency. The ligand's steric and electronic properties are crucial for the catalytic cycle. |
| Solvent | The solvent can influence the solubility of reactants and the stability of charged intermediates and the catalytic species. |
Theoretical and Computational Chemistry Studies on 2 5 Methylpyrimidin 2 Yl Butan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. These computational methods, such as Density Functional Theory (DFT), provide insights into the molecular structure and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net The primary goal of geometry optimization is to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), can determine optimized geometric parameters such as bond lengths and angles. nih.govnih.gov The output of these calculations confirms a true energy minimum if no imaginary frequencies are found. researchgate.net While this methodology is standard, specific optimized geometry parameters and energy landscape data for 2-(5-Methylpyrimidin-2-yl)butan-2-amine are not present in the available literature.
Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons, indicating nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating electrophilic character. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov Although FMO analysis is a powerful predictive tool, specific HOMO-LUMO energy values and orbital distribution plots for this compound have not been reported in the searched scientific literature.
Conformational Analysis and Stereochemical Prediction
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This is particularly relevant for understanding the behavior of flexible side chains.
Computational Assessment of Conformational Preferences of the Butan-2-amine Side Chain
The butan-2-amine side chain of the target molecule possesses rotational freedom, leading to various possible conformers. Computational methods can be used to perform a Potential Energy Surface (PES) scan by systematically rotating dihedral angles to identify the most stable, low-energy conformations. nih.gov Such studies would reveal the preferred orientation of the butan-2-amine group relative to the pyrimidine (B1678525) ring. However, no specific computational studies detailing the conformational preferences for this compound were found.
Prediction of Enantiomeric and Diastereomeric Ratios through Computational Modeling
The butan-2-amine portion of the molecule contains a chiral center, meaning it can exist as different stereoisomers (enantiomers). Computational modeling can be employed to calculate the relative energies of these stereoisomers. By determining the thermodynamic stability of each isomer, it is theoretically possible to predict their equilibrium ratios. This information is valuable in synthetic chemistry and pharmacology. Despite the relevance of this analysis, no studies predicting the enantiomeric or diastereomeric ratios for this compound via computational modeling are available in the searched results.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are not easily observed experimentally. Modeling the synthesis of this compound, for instance through a Suzuki-Miyaura coupling or nucleophilic substitution, would involve identifying the reactants, intermediates, transition states, and products along the reaction coordinate. mdpi.com This analysis provides insights into the reaction's feasibility and kinetics. Regrettably, no specific reaction mechanism modeling or transition state characterization studies for the synthesis or reactions of this compound were identified in the available literature.
Computational Elucidation of Pyrimidine Amination Pathways
The synthesis of 2-aminopyrimidines is a cornerstone of medicinal chemistry, and computational studies are crucial for understanding and optimizing the underlying reaction pathways. researchgate.net The formation of the C2-N bond in the pyrimidine ring can be achieved through several routes, with nucleophilic aromatic substitution (SNAr) and modern C-H functionalization strategies being the most prominent. researchgate.netresearchgate.net
Computational models, primarily using Density Functional Theory (DFT), are employed to map the potential energy surfaces of these reactions. These models help in identifying the transition states and intermediates, thereby elucidating the reaction mechanism step-by-step. For a molecule like this compound, a likely synthetic route involves the reaction of a 2-substituted pyrimidine (e.g., 2-chloropyrimidine) with 2-aminobutane.
Key mechanistic insights derived from computational studies on related systems include:
Energy Profiles: Calculations reveal the energy barriers (activation energies) for each step of the proposed mechanism. For instance, a computed energy profile for a C2-selective amination would compare the energetics of nucleophilic addition, proton elimination, and subsequent rearomatization. researchgate.net
Transition State Geometry: The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, which is critical for understanding selectivity.
Reaction Intermediates: The stability of intermediates, such as Meisenheimer complexes in SNAr reactions, can be calculated to predict the feasibility of a pathway.
Catalyst Role: In catalyzed reactions, computational models can clarify the role of the catalyst in lowering the activation energy, for example, in nickel-catalyzed dehydrogenative coupling of alcohols and amidines to form pyrimidines. mdpi.com
A general strategy for direct C-H amination involves the formation of pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. researchgate.net Mechanism-based reagent design, guided by computational predictions, has enabled the C2-selective amination of the pyrimidine core. researchgate.net
Solvent Effects on Reaction Energetics and Selectivity
The choice of solvent can dramatically influence the rate, yield, and selectivity of chemical reactions, including pyrimidine amination. Computational chemistry offers powerful tools to investigate these solvent effects at a molecular level.
Solvent effects are typically modeled using either implicit or explicit solvation models:
Implicit Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.
Explicit Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net
Studies on the amination of related chloropyrimidines have shown that polar solvents can significantly affect reaction outcomes. For instance, a switch from organic solvents to water has been shown to increase the reaction rate in the acid-promoted amination of fused pyrimidines. acs.orgnih.gov This rate enhancement in more polar solvents is often attributed to the stabilization of polar transition states. acs.org However, competing reactions like solvolysis must also be considered, which can be minimized by controlling reaction conditions like acid concentration. acs.orgnih.gov
Computational studies can quantify these effects by calculating reaction energy profiles in different solvent environments. For example, the energy barrier for a reaction step might be significantly lower in a high-dielectric solvent compared to a nonpolar one. These calculations help in selecting the optimal solvent to maximize the desired product yield and minimize side reactions. researchgate.net
| Solvent Property | Influence on Pyrimidine Amination | Computational Finding |
| Polarity | Higher polarity can increase reaction rates. | Stabilization of polar transition states, leading to lower activation energy barriers. acs.org |
| Protic vs. Aprotic | Protic solvents can participate in hydrogen bonding and may act as competing nucleophiles (solvolysis). | Explicit solvent models can reveal specific hydrogen bond interactions that stabilize or destabilize intermediates and transition states. researchgate.net |
| Acidity/Basicity | Can affect the protonation state of reactants, influencing nucleophilicity and substrate activation. | The equilibrium between a neutral amine nucleophile and its non-nucleophilic protonated form is a key factor. nih.gov |
Spectroscopic Property Prediction and Validation
Computational spectroscopy has become an indispensable tool for the structural elucidation of novel compounds. By simulating spectra from first principles, chemists can predict the spectroscopic signatures of a molecule like this compound and compare them with experimental data to confirm its structure.
Computational Simulation of NMR, IR, and UV-Vis Spectra
Different computational methods are used to simulate various types of spectra, each providing unique structural information.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP) and basis set. nih.gov More advanced machine learning algorithms, trained on large datasets of experimental spectra, are also emerging as highly accurate methods for predicting chemical shifts. nih.govresearchgate.net
IR Spectra: Infrared spectra are simulated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods are widely used for this purpose. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore typically multiplied by an empirical scaling factor to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis is then used to assign specific vibrational modes to the calculated frequencies. nih.gov
UV-Vis Spectra: The simulation of electronic absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are often visualized as an absorption spectrum, which can be compared with experimental UV-Vis data to identify characteristic electronic transitions, such as π → π* and n → π* transitions common in heterocyclic aromatic compounds. researchgate.net
| Spectroscopic Technique | Computational Method | Typical Basis Set | Information Obtained |
| NMR | DFT (GIAO) / Machine Learning | 6-311++G(d,p) | Chemical shifts (δ), spin-spin coupling constants (J) acs.orgmdpi.com |
| IR | DFT (Harmonic Frequencies) | 6-31G(d,p) | Vibrational frequencies (cm⁻¹), mode assignments researchgate.netresearchgate.net |
| UV-Vis | Time-Dependent DFT (TD-DFT) | cc-pVTZ | Absorption maxima (λmax), electronic transitions nih.govresearchgate.net |
Correlation of Computed and Experimental Spectroscopic Data
The ultimate goal of spectroscopic prediction is to establish a strong correlation with experimental measurements. This correlation serves two main purposes: validating the proposed chemical structure and enabling a deeper interpretation of the experimental spectra.
For nitrogen-containing heterocycles, computational methods have demonstrated a high degree of accuracy. nih.govnih.gov DFT calculations can reproduce experimental bond lengths and angles with high fidelity. mdpi.com When computed spectra are compared with experimental data, a good match provides strong evidence for the correct structural assignment.
For example, in NMR analysis, a plot of calculated chemical shifts versus experimental shifts for a series of related compounds often yields a linear relationship with a high correlation coefficient, confirming the reliability of the computational method. acs.org Any significant deviation can point to incorrect assignments or highlight subtle structural features not initially considered.
In vibrational spectroscopy, the calculated IR spectrum can be used to assign every band in the experimental spectrum to a specific molecular motion (e.g., C-H stretch, ring breathing mode). researchgate.net This detailed assignment is often impossible to achieve from experimental data alone.
The synergy between computational prediction and experimental validation is a powerful approach in modern chemical research, enabling the unambiguous characterization of complex molecules.
| Parameter | Experimental Data (Hypothetical) | Computed Data (Hypothetical) | Assignment (Hypothetical) |
| ¹H NMR | δ 8.3 ppm (singlet, 2H) | δ 8.4 ppm | Pyrimidine ring C4-H, C6-H |
| ¹³C NMR | δ 165 ppm | δ 166 ppm | Pyrimidine ring C2 (attached to N) |
| IR | ν 1580 cm⁻¹ | ν 1595 cm⁻¹ (scaled) | Pyrimidine ring C=C/C=N stretching |
| UV-Vis | λmax 250 nm | λmax 254 nm | π → π* transition |
Advanced Research Applications of 2 5 Methylpyrimidin 2 Yl Butan 2 Amine and Its Derived Structures in Chemical Science
Role as a Privileged Building Block in Complex Molecule Synthesis
The 2-aminopyrimidine (B69317) scaffold is considered a privileged structure in medicinal chemistry and materials science. mdpi.com Derivatives such as 2-(5-Methylpyrimidin-2-yl)butan-2-amine serve as highly adaptable starting points for constructing more elaborate molecular architectures, enabling the systematic exploration of chemical space. mdpi.com
Precursor for Diverse Heterocyclic Systems
The inherent reactivity of the aminopyrimidine core allows it to be a precursor for a wide array of other heterocyclic compounds. The amine and pyrimidine (B1678525) nitrogen atoms can participate in various cyclization and condensation reactions. For instance, heterocyclic amines are common starting materials for creating thiazolidinones, imidazolidinones, and oxazepine-diones through reactions with reagents like 2-mercaptoacetic acid, glycine (B1666218), and malic anhydride, respectively. nahrainuniv.edu.iq Furthermore, reactions with isocyanates, chloroacetyl chloride, and other bifunctional reagents can yield complex fused or linked heterocyclic systems. nahrainuniv.edu.iqnih.gov
The synthesis of novel pyrimidine derivatives often involves coupling reactions where the pyrimidine core is functionalized with other aryl or heteroaryl moieties. mdpi.com Techniques such as the Suzuki coupling are employed to attach groups like pyridine-3-boronic acid to a pre-existing chloro-substituted aminopyrimidine scaffold, expanding the structural diversity of the resulting molecules. mdpi.com This modular approach is fundamental to building libraries of compounds for various research applications. mdpi.com
Table 1: Examples of Heterocyclic Systems Derived from Aminopyrimidine Precursors
| Precursor Type | Reagent(s) | Resulting Heterocycle(s) |
| Heterocyclic Amine | Phenylisocyanate / Phenylisothiocyanate | Urea / Thiourea Derivatives |
| Heterocyclic Amine | α-Chloroacetyl chloride | 2-Chloro N-(hetero-2-yl)acetamide |
| 2-Chloro N-(hetero-2-yl)acetamide | Urea / Thiourea | Oxazole-2,5-diamines / Thiazole-2,5-diamine |
| 4-Chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine |
Utility in Scaffold Hopping and Library Synthesis
Scaffold hopping is a key strategy in chemical design that involves replacing the core structure of a molecule while retaining its essential functional groups and their spatial orientation. nih.gov This technique is used to discover new molecular backbones with different physicochemical properties. nih.gov The aminopyrimidine framework is an ideal starting point for such explorations. By using this compound or related structures as a base, chemists can generate new scaffolds by modifying or replacing the pyrimidine ring while keeping the crucial amine functionality constant. nih.gov
This approach is central to the generation of compound libraries, which are large collections of related molecules used in high-throughput screening. mdpi.com The synthesis of a series of 2,5-substituted pyrimidines, for example, allows for a systematic investigation of how different substituents impact molecular properties and interactions. nih.govnih.gov The synthesis often involves modular, multi-step sequences where different amines and other building blocks are combined with a central pyrimidine core, resulting in a large and diverse library of novel compounds. nih.govnih.gov
Development of Novel Methodologies in Organic Chemistry
The unique electronic nature of pyrimidine-amine structures has made them instrumental in the development of new synthetic reactions and catalytic processes.
Catalyst Design and Ligand Development Incorporating Pyrimidinyl Amine Motifs
The nitrogen atoms within the pyrimidinyl amine motif possess lone pairs of electrons that can coordinate with transition metals, making them attractive candidates for ligand design in catalysis. While specific applications of this compound as a ligand are not extensively documented, the broader class of N-heterocyclic compounds is fundamental to the development of catalysts for cross-coupling reactions, such as those mediated by palladium. The design of pyrimidine-quinolone hybrids, for instance, leverages the coordination potential of nitrogen-containing scaffolds in creating structured molecular assemblies. mdpi.com The ability of the pyrimidine and amine nitrogens to act as a bidentate or monodentate ligand allows for the fine-tuning of a metal center's electronic and steric environment, which is a critical aspect of catalyst development.
Photoredox-Mediated Transformations Utilizing Pyrimidine-Amine Structures
Visible-light photoredox catalysis has become a powerful tool for forging chemical bonds under mild conditions. mdpi.com Tertiary amines, including structures like this compound, play a central role in these transformations. acs.org In many such reactions, the amine can be oxidized by an excited photocatalyst via a single-electron transfer (SET) process. acs.orgnih.gov This oxidation generates a highly reactive amine radical cation, which can then undergo deprotonation at the α-carbon to form an α-amino radical. nih.govprinceton.edu
This α-amino radical is a key intermediate that can engage in a variety of bond-forming reactions. One notable application is the direct α-heteroarylation of tertiary amines. nih.govprinceton.edu In this process, the catalytically generated α-amino radical adds directly to an electron-deficient chloroheteroarene, such as a substituted pyrimidine or purine, through a homolytic aromatic substitution pathway. nih.gov This methodology provides a direct and efficient route to valuable benzylic amine pharmacophores, obviating the need for stoichiometric oxidants or reductants. princeton.edu The versatility of this protocol has been demonstrated with a diverse array of both cyclic and acyclic amines and various five- and six-membered heterocycles. princeton.edu
Table 2: Key Steps in Photoredox-Mediated Amine α-Heteroarylation
| Step | Description | Key Species Involved |
| 1. Photoexcitation | A photocatalyst (e.g., an Iridium complex) absorbs visible light. | Ir(III) photocatalyst |
| 2. Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the tertiary amine. | Excited Ir(III)*, Tertiary Amine |
| 3. Radical Cation Formation | An amine radical cation and a reduced photocatalyst are formed. | Amine Radical Cation, Ir(II) |
| 4. Deprotonation | The amine radical cation is deprotonated at the α-C–H position. | α-Amino Radical |
| 5. Radical Addition | The α-amino radical adds to a chloroheteroarene partner. | Chloroheteroarene |
| 6. Product Formation & Catalyst Regeneration | The resulting intermediate is reduced by the Ir(II) species, releasing the product and regenerating the Ir(III) catalyst. | α-Heteroaryl Amine, Ir(III) |
Chemical Probes for Investigating Molecular Recognition and Interactions (excluding biological activity/efficacy)
Beyond their synthetic utility, pyrimidine-amine derivatives serve as excellent molecular probes for studying the principles of molecular recognition. The arrangement of hydrogen bond donors (N-H) and acceptors (pyrimidine nitrogens), along with potential for π-stacking via the aromatic ring, allows these molecules to participate in specific and directional non-covalent interactions. nih.gov
Crystallographic studies of related molecules, such as 5-bromo-N-methylpyrimidin-2-amine, provide direct insight into these interactions. In the solid state, such molecules are observed to form extended networks held together by a combination of C—H⋯N, C—H⋯Br, and N—H⋯N hydrogen bonds. nih.gov These studies reveal how the substitution pattern on the pyrimidine ring dictates the geometry and strength of intermolecular contacts. The 2,5-pyrimidine scaffold has been specifically designed to act as a gankyrin-binding agent, where the interactions are predicated on the molecule's ability to fit into a protein binding pocket and form specific contacts, thereby disrupting protein-protein interactions. nih.govnih.gov By systematically modifying the substituents on the pyrimidine-amine core, researchers can probe how changes in sterics and electronics affect these binding events, providing valuable data on the nature of molecular recognition. cardiff.ac.uk
Derivatization for Spectroscopic or Imaging Applications in Chemical Systems
The inherent photophysical properties of the pyrimidine nucleus, while modest in its unsubstituted form, can be significantly enhanced through strategic derivatization. The secondary amine of this compound serves as a prime handle for the introduction of fluorophores and chromophores, transforming the molecule into a valuable tool for spectroscopic and imaging applications.
Research on analogous 2-aminopyrimidine structures has demonstrated that substitution at the amino group can lead to compounds with significant fluorescence. For instance, the reaction of 2-chloropyrimidines with various amines has been shown to produce fluorescent compounds, with their emission properties being highly dependent on the nature of the substituent and the solvent polarity. nih.gov This suggests that derivatization of this compound with different aromatic or aliphatic moieties could yield a library of fluorescent probes with tunable emission spectra.
Table 1: Potential Derivatizations of this compound for Spectroscopic Applications
| Derivative Class | Potential Fluorophore | Expected Spectroscopic Feature |
| Dansyl Derivatives | Dansyl chloride | Environment-sensitive fluorescence |
| NBD Derivatives | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Solvatochromic fluorescence |
| Coumarin Derivatives | Coumarin-based acyl chlorides | High quantum yield fluorescence |
| Bodipy Derivatives | Bodipy-based succinimidyl esters | Sharp and intense fluorescence |
These derivatized molecules could find applications as sensors for metal ions or pH, where the coordination or protonation of the pyrimidine nitrogen atoms would modulate the electronic properties of the attached fluorophore, leading to a measurable change in the fluorescence signal. Furthermore, the development of "turn-on" fluorescent probes is a promising avenue, where the derivatized compound is initially non-fluorescent but becomes highly emissive upon binding to a specific analyte. nih.gov
Use in Affinity-Based Chemical Studies (e.g., binding to abiotic receptors)
Affinity-based chemical studies rely on the specific interaction between a probe molecule and its target. The structural rigidity and hydrogen bonding capabilities of the pyrimidine core, coupled with the modifiable amino group, make this compound an attractive scaffold for the design of affinity-based probes.
The general principle involves attaching a reporter tag (e.g., a biotin (B1667282) moiety for affinity purification or a photoaffinity label for covalent cross-linking) to the core molecule, which is designed to bind to a specific target. Research on other heterocyclic compounds has shown that pyrimidone structures can act as effective photoaffinity probes for protein profiling. nih.gov This suggests that derivatives of this compound could be developed for similar purposes.
For instance, the amine functionality could be acylated with a linker containing a photoreactive group, such as a benzophenone (B1666685) or an aryl azide. Upon binding to a target receptor, irradiation with UV light would trigger covalent bond formation, allowing for the identification and characterization of the binding partner.
Table 2: Potential Affinity-Based Probes Derived from this compound
| Probe Type | Functional Moiety to be Attached | Application |
| Photoaffinity Probe | Benzophenone or Aryl Azide | Covalent labeling of binding partners |
| Biotinylated Probe | Biotin | Affinity-based purification of targets |
| Clickable Probe | Alkyne or Azide | Bioorthogonal ligation to reporter tags |
The development of such probes would enable the study of non-covalent interactions in complex chemical systems and could be instrumental in the discovery of novel abiotic receptors or catalysts. The pyrimidine ring itself can participate in hydrogen bonding and π-stacking interactions, contributing to the binding affinity and selectivity of the probe. researchgate.net
Applications in Advanced Materials Science (excluding properties related to performance in specific devices/products)
The pyrimidine ring is an electron-deficient system, which imparts unique electronic and physical properties to materials incorporating this moiety. researchgate.net The derivatization of this compound opens up possibilities for its incorporation into advanced materials with tailored properties.
One area of interest is the development of functional polymers. The amine group of this compound can be used as a monomer in polymerization reactions, such as polycondensation or polyaddition. The resulting polymers would feature pendant pyrimidine units, which could influence the material's thermal stability, conductivity, and optical properties. For example, pyrimidine-containing polymers could be explored as components in organic light-emitting diodes (OLEDs) or as electron-transporting materials in organic electronics. researchgate.net
Furthermore, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. By carefully selecting the metal centers and the organic linker derived from this compound, it may be possible to construct porous materials with applications in gas storage, separation, or catalysis.
The incorporation of the pyrimidine moiety can also be used to create energetic materials. While this compound itself is not an energetic material, its derivatization with nitro groups or other energetic functionalities could lead to the synthesis of novel high-energy-density materials with tailored sensitivity and performance. rsc.org
Table 3: Potential Applications in Advanced Materials Science
| Material Class | Role of this compound Derivative | Potential Properties |
| Functional Polymers | Monomer with pendant pyrimidine groups | Enhanced thermal stability, electronic properties |
| Metal-Organic Frameworks | Organic linker | Porosity, catalytic activity |
| π-Conjugated Materials | Building block for extended π-systems | Luminescence, charge transport capabilities researchgate.net |
Q & A
Q. Optimization Strategies :
- Temperature Control : Higher yields are achieved at 80–100°C for condensation steps (e.g., as in pyridin-2-amine syntheses) .
- Catalyst Selection : Pd/C or Raney Ni for selective reduction without over-reducing the pyrimidine ring .
- Purity : Use HPLC or column chromatography (≥95% purity) to minimize byproducts .
Table 1 : Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Condensation + Reduction | 65–75 | 90–97 | 80°C, NaBH4, EtOH | |
| Nucleophilic Substitution | 50–60 | 85–90 | RT, K2CO3, DMF |
What analytical techniques are critical for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR to confirm amine proton (δ 1.5–2.0 ppm) and pyrimidine ring signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 180.15) .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 63.1%, H: 8.2%, N: 21.6%) .
Advanced Tip : Use X-ray crystallography (as in 5-chloropyrimidin-2-amine studies) to resolve stereochemical ambiguities .
How can QSAR models predict the biological activity of this compound derivatives?
Advanced Research Question
QSAR studies require parameterization of electronic, steric, and lipophilic properties:
- Log P : Indicates membrane permeability; optimal range (1.5–3.0) enhances antibacterial activity .
- Steric Parameters (SMR) : Bulky substituents on the pyrimidine ring may hinder target binding .
- Electron-Withdrawing Groups : Enhance resonance stabilization of the pyrimidine ring, affecting reactivity .
Q. Methodology :
- Use software (e.g., MOE, Schrödinger) to generate 3D models and validate with experimental IC50 data.
- Cross-validate models using leave-one-out (LOO) or k-fold methods to avoid overfitting .
How does this compound function as a ligand in coordination chemistry?
Advanced Research Question
The pyrimidine nitrogen and tertiary amine act as donor atoms, forming stable complexes with transition metals (e.g., Cu(II), Fe(III)):
- Applications : Catalysis (e.g., oxidation reactions) or magnetic materials .
- Characterization : UV-Vis (d-d transitions), EPR for paramagnetic complexes, and XRD for structural confirmation .
Table 2 : Example Metal Complex Properties
| Metal | Geometry | Application | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | Square planar | Catalytic oxidation | 12.5 ± 0.3 | |
| Fe(III) | Octahedral | Magnetic studies | 9.8 ± 0.2 |
How should researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Contradictions may arise from variability in:
- Purity : Impurities >5% (e.g., unreacted intermediates) can skew bioassays .
- Assay Conditions : pH, temperature, or solvent (DMSO vs. water) affect solubility and activity .
Q. Resolution Strategies :
- Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial tests).
- Validate purity via HPLC and NMR before testing .
What mechanistic insights exist for the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
The tertiary amine acts as a weak base, facilitating deprotonation in SN2 reactions. Pyrimidine ring electronics influence regioselectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
